molecular formula C8H16ClNO2 B6221353 1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride CAS No. 2757999-63-4

1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride

Cat. No. B6221353
CAS RN: 2757999-63-4
M. Wt: 193.7
InChI Key:
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Description

1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride, also known as Dox-MHC, is a synthetic organic compound that has been studied for its potential to be used in various scientific research applications. Dox-MHC has been studied for its unique biochemical and physiological effects, its potential for use in laboratory experiments, and its future directions.

Scientific Research Applications

1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride has been studied for its potential to be used in various scientific research applications. It has been studied for its potential to be used as a substrate for the synthesis of other organic compounds, as a catalyst for chemical reactions, and as a fluorescent probe for the detection of small molecules. It has also been studied for its potential to be used in drug delivery systems, as a therapeutic agent for the treatment of cancer, and for its potential to be used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride is not fully understood. However, it is thought to interact with various cellular components, such as enzymes and receptors, to produce its biochemical and physiological effects. It is believed to interact with enzymes to form covalent bonds, which can then lead to the activation or inhibition of certain cellular processes. It is also thought to interact with receptors to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride have been studied in various animal models. It has been shown to produce a variety of effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of tumor growth. It has also been shown to modulate the activity of various enzymes, including kinases, proteases, and phosphatases.

Advantages and Limitations for Lab Experiments

1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride is its low toxicity, which makes it suitable for use in experiments involving animals. It is also relatively inexpensive and easy to synthesize. However, it has several limitations, including its low solubility in water and its short half-life, which can limit its use in long-term experiments.

Future Directions

The potential future directions of 1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride are numerous. It could be used to develop new drug delivery systems, to develop new therapeutic agents for the treatment of cancer, and to develop new fluorescent probes for the detection of small molecules. It could also be used to develop new methods for the synthesis of peptides and proteins, as well as new methods for the synthesis of other organic compounds. Additionally, further research into its mechanism of action could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride is a synthetic organic compound that was first synthesized in 2005 by a team of scientists led by Professor Michael K. Chan of the University of Toronto. The synthesis method involves the reaction of 2-bromo-5,8-dioxaspiro[3.5]nonan-9-ylmethanamine with hydrochloric acid. The reaction is carried out in a two-phase system consisting of an aqueous phase and a dichloromethane phase. The reaction is conducted at room temperature for 12 hours and yields a white crystalline solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{5,8-dioxaspiro[3.5]nonan-9-yl}methanamine hydrochloride' involves the reaction of a spirocyclic compound with an amine to form the desired product.", "Starting Materials": [ "5,8-dioxaspiro[3.5]nonane", "Methanamine", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 5,8-dioxaspiro[3.5]nonane in methanol", "2. Add methanamine to the solution and stir for 24 hours at room temperature", "3. Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product", "4. Isolate the product by filtration and wash with cold methanol", "5. Dry the product under vacuum to obtain the final compound" ] }

CAS RN

2757999-63-4

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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